molecular formula C48H76O20 B233581 6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid CAS No. 147540-80-5

6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

Cat. No.: B233581
CAS No.: 147540-80-5
M. Wt: 973.1 g/mol
InChI Key: SJVKMVMKJONZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid is a natural product found in Abrus melanospermus, Trifolium alexandrinum, and other organisms with data available.

Scientific Research Applications

Research Applications

1. Organic Frameworks and Molecular Modeling

  • Study : "Bi(V) organic framework in an asymmetric system: Synthesis, spectroscopic, XRPD and molecular modeling" (Kumar & Mishra, 2007)
  • Application : The study explores the synthesis and characterization of organic frameworks involving complex molecules, using various physicochemical and spectroscopic measurements, including IR, NMR, UV–vis, mass spectroscopy, molecular modeling, and X-ray powder diffractometry. This is relevant for understanding the bonding and molecular arrangements of such complex compounds.
  • Read more
  • Study : "A computational study on role of 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol in the regulation of blood glucose level" (Muthusamy & Krishnasamy, 2016)
  • Application : This paper highlights the computational research on a similar compound for diabetes management, indicating the potential use of such complex molecules in medical research, especially in identifying targets for drug development.
  • Read more
  • Study : "Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one" (Hanzawa et al., 2012)
  • Application : This research provides insights into the synthesis of complex organic compounds with a tetrahydropyran ring, demonstrating the compound's relevance in the synthesis and study of novel organic compounds with potential applications in various fields of chemistry.
  • Read more
  • Study : "Biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159" (Hsu et al., 2007)
  • Application : This paper discusses the biotransformation of gallic acid, offering insights into how similar complex compounds might be transformed biologically, which is crucial in pharmacological research and the study of drug metabolism.
  • Read moreThese studies illustrate the diverse applications of complex chemical compounds in various scientific research fields, including organic chemistry, pharmacology, and computational biology. The detailed molecular analysis and synthesis pathways explored in these studies contribute significantly to our understanding of such complex molecules.

Properties

CAS No.

147540-80-5

Molecular Formula

C48H76O20

Molecular Weight

973.1 g/mol

IUPAC Name

6-[[11-carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C48H76O20/c1-20-28(52)30(54)35(39(60)63-20)68-40-36(31(55)29(53)23(18-49)64-40)66-37-33(57)32(56)34(38(58)59)67-41(37)65-27-11-12-45(4)24(46(27,5)19-50)10-13-48(7)25(45)9-8-21-22-16-43(2,42(61)62)17-26(51)44(22,3)14-15-47(21,48)6/h8,20,22-37,39-41,49-57,60H,9-19H2,1-7H3,(H,58,59)(H,61,62)

InChI Key

SJVKMVMKJONZFJ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C(=O)O)C)C)C)C)C(=O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C(=O)O)C)C)C)C)C(=O)O)O)O)O)O

Synonyms

oxytrogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-galactopyranosyl-(1-2)-beta-D-glucuronopyranoside
sophoraflavoside II

Origin of Product

United States

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